![molecular formula C22H20 B14416482 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene CAS No. 85589-66-8](/img/structure/B14416482.png)
2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two phenyl groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene typically involves the use of elimination reactions and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene: A simpler compound with two methyl groups on the benzene ring.
1,2-Diphenylethene: Contains two phenyl groups attached to an ethene moiety.
1,4-Diphenylbenzene: A compound with two phenyl groups attached to a benzene ring.
Uniqueness
2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
85589-66-8 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[(Z)-1,2-diphenylethenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C22H20/c1-17-13-14-18(2)21(15-17)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3/b22-16- |
Clé InChI |
NCGMMMSHBDCGCF-JWGURIENSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


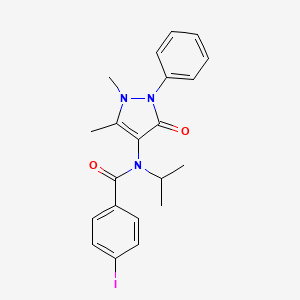
![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
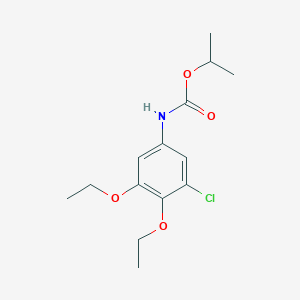
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)

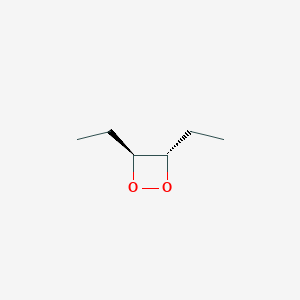
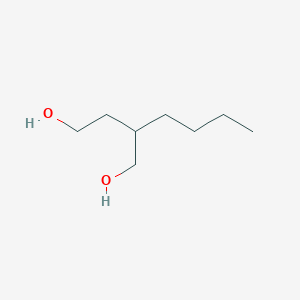
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
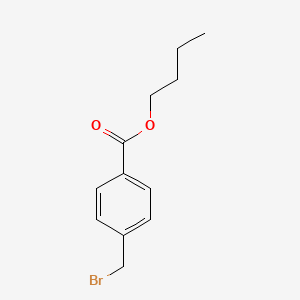

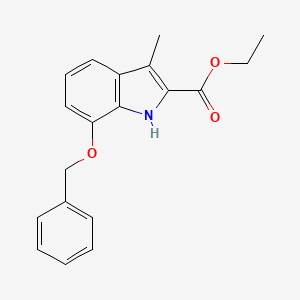

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

